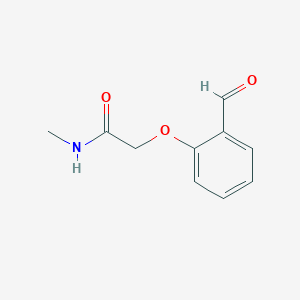
2-(2-formylphenoxy)-N-methylacetamide
Descripción general
Descripción
2-(2-Formylphenoxy)-N-methylacetamide is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃. It is characterized by a benzene ring substituted with a formyl group (-CHO) and an acetamide group (-NHCOCH₃) attached to the oxygen atom of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reaction Steps:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
2-(2-Formylphenoxy)-N-methylacetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(2-formylphenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-(2-Formylphenoxy)-N-methylacetamide is similar to other compounds with formyl and amide groups, such as:
Actividad Biológica
2-(2-formylphenoxy)-N-methylacetamide, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a phenoxy group and an N-methylacetamide moiety. This structure allows for diverse interactions with biological targets, contributing to its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific proteins and enzymes within cells. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Protein Binding : The compound may form hydrogen bonds with proteins, potentially altering their structure and function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Case Study on Anticancer Effects :
- Enzyme Interaction Studies :
-
Toxicological Assessments :
- While detailed toxicological data specifically for this compound is scarce, studies on benzaldehyde derivatives have provided insights into potential toxicity profiles, indicating a need for further investigation into the safety and efficacy of this compound in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Potential inhibition of xanthine oxidase | |
| Antimicrobial | Suggested activity based on structural analogs |
Table 2: Case Study Results
| Compound | IC50 (μg/mL) | Effect on Apoptotic Markers |
|---|---|---|
| CuPAHMQ (similar compound) | 11.18 | ↑ P53, ↑ Bax, ↓ Bcl-2 |
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBGUOKFVIRIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















